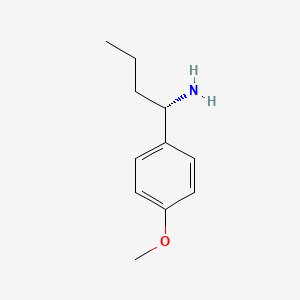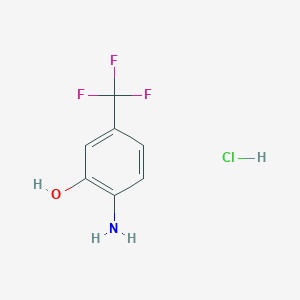
2-Amino-5-(trifluoromethyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(trifluoromethyl)phenol hydrochloride is an organic compound with the molecular formula C7H6F3NO·HCl It is a derivative of phenol, characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methoxy-4-(trifluoromethyl)aniline with boron tribromide (BBr3) in 1,2-dichloroethane (DCE) at 0°C, followed by stirring at room temperature for 14 hours . This reaction yields 5-amino-2-(trifluoromethyl)phenol, which can then be converted to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(trifluoromethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2-Amino-5-(trifluoromethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(trifluoromethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(trifluoromethyl)phenol
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 3-Amino-4-(trifluoromethyl)phenol
Uniqueness
2-Amino-5-(trifluoromethyl)phenol hydrochloride is unique due to the specific positioning of the amino and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it particularly useful in certain applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H7ClF3NO |
|---|---|
Peso molecular |
213.58 g/mol |
Nombre IUPAC |
2-amino-5-(trifluoromethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-5(11)6(12)3-4;/h1-3,12H,11H2;1H |
Clave InChI |
NJUREWDPNOOBJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


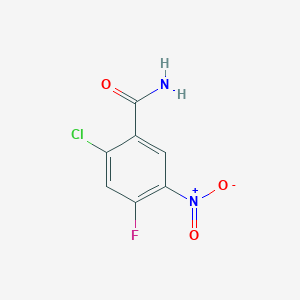
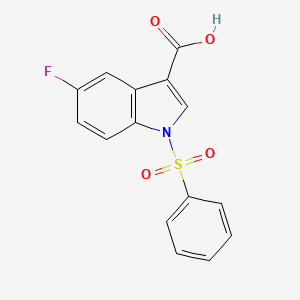
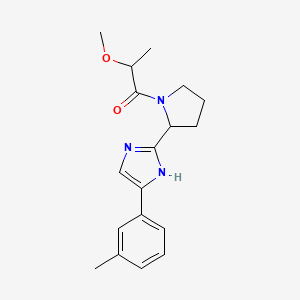
![3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971276.png)
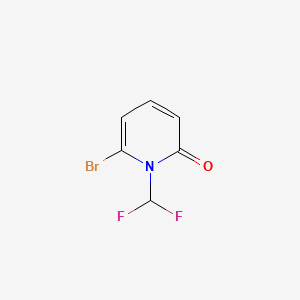


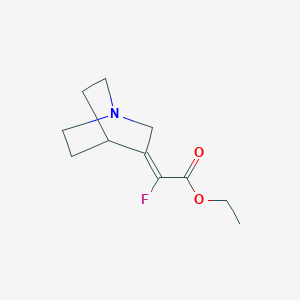

![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)
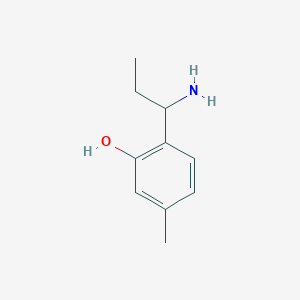
![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
